![molecular formula C9H7ClN2 B595148 3-Chloroisoquinolin-7-amine CAS No. 1374651-87-2](/img/structure/B595148.png)
3-Chloroisoquinolin-7-amine
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Overview
Description
3-Chloroisoquinolin-7-amine is a chemical compound with the linear formula C9H7ClN2 . It has a molecular weight of 178.62 .
Molecular Structure Analysis
The InChI code for 3-Chloroisoquinolin-7-amine is 1S/C9H7ClN2/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H,11H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-Chloroisoquinolin-7-amine has a molecular weight of 178.62 .Scientific Research Applications
Antibacterial Properties :
- A study by Al-Hiari et al. (2007) investigated the synthesis of 8-nitrofluoroquinolone derivatives, including compounds involving 7-chloroisoquinolin, and their antibacterial properties. Notably, some derivatives showed significant activity against gram-positive and/or gram-negative strains, particularly against S. aureus (Al-Hiari et al., 2007).
Antinociceptive, Anti-inflammatory, and Anticonvulsant Agent :
- Wilhelm et al. (2014) described the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides and evaluated their potential as antinociceptive, anti-inflammatory, and anticonvulsant agents. One compound in particular was effective in reducing seizures and exhibited antinociceptive and anti-inflammatory properties (Wilhelm et al., 2014).
Synthesis of Anticancer Compounds :
- Konovalenko et al. (2020) developed a method for synthesizing novel 1-amino-3-hetarylisoquinolines, considered promising for anticancer applications. This study highlights the synthesis process and the potential application of these compounds in cancer treatment (Konovalenko et al., 2020).
Antitubercular and Antimalarial Activity :
- Patel et al. (2021) synthesized a series of 7-chloroquinoline derivatives and tested them as antitubercular and antimalarial agents, finding some to be more active than standard treatments like rifampicin and quinine (Patel et al., 2021).
Synthesis of Nevirapine Analogue :
- Bakke and Říha (2001) developed a new method for preparing 3-amino-2-chloropyridines, leading to the synthesis of an isoquinoline analogue of the reverse transcriptase inhibitor Nevirapine, demonstrating the role of chloroisoquinolines in drug synthesis (Bakke & Říha, 2001).
Safety and Hazards
While specific safety and hazard information for 3-Chloroisoquinolin-7-amine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
3-chloroisoquinolin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIMWNSGXCNTHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroisoquinolin-7-amine |
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